Glycerophosphoinositol lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Scientific Research Applications
Role in Cell Transformation and Oncogenes
Glycerophosphoinositols, including glycerophosphoinositol lysine, are metabolites formed by the action of phospholipase A2 and lysolipase on membrane phosphoinositides. They are identified as potential markers of cell transformation, particularly in cells transformed by ras and other oncogenes. These compounds modulate the activity of cellular GTPases, and have been proposed to regulate cell functions. Specifically, glycerophosphoinositol-4-phosphate (GroPIns4P), a derivative, acts as an inhibitor of adenylyl cyclase, impacting the Gs protein and is formed upon hormone stimulation in various cell lines, including fibroblasts, thyrocytes, and leukemia cells (Corda & Falasca, 1996).
Biological Functions in Different Cell Types
Glycerophosphoinositols influence various cellular processes such as cell proliferation, actin cytoskeleton organization, and modulation of adenylyl cyclase. For example, they induce cell proliferation in thyroid cells, modify actin cytoskeleton organization in fibroblasts, and reduce the invasive potential of tumor cell lines. Their roles in inflammatory and immune responses have also been investigated, including enhancing cytokine-dependent chemotaxis in T-lymphocytes (Corda et al., 2009).
Immunomodulatory Potential
Glycerophosphoinositols, particularly glycerophosphoinositol 4-phosphate (GroPIns4P), demonstrate significant roles in immune cell regulation. GroPIns4P enhances CXCL12-induced T-cell chemotaxis and activates the kinase Lck in a cAMP/PKA-dependent manner, suggesting its potential as an immunomodulator and raising questions about the role of endogenously produced GroPIns4P in adaptive immune responses (Patrussi et al., 2013).
properties
CAS RN |
425642-33-7 |
---|---|
Molecular Formula |
C15H33N2O13P |
Molecular Weight |
480.4 |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |
InChI Key |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.